7-Bromo-2-methyl-8-nitroquinoline

Medicinal Chemistry Total Synthesis Natural Product Synthesis

7-Bromo-2-methyl-8-nitroquinoline (CAS 1648785-27-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol. Its core structure comprises a benzene ring fused to a pyridine moiety, which is further functionalized with a methyl group at the 2-position, a bromine atom at the 7-position, and a nitro group at the 8-position.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
Cat. No. B11822689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-8-nitroquinoline
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Br
InChIInChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3
InChIKeyNKPDZCFDMLAHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-8-nitroquinoline: A Dual-Functionalized Quinoline Scaffold for Synthetic and Medicinal Chemistry


7-Bromo-2-methyl-8-nitroquinoline (CAS 1648785-27-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol . Its core structure comprises a benzene ring fused to a pyridine moiety, which is further functionalized with a methyl group at the 2-position, a bromine atom at the 7-position, and a nitro group at the 8-position [1]. This precise substitution pattern renders it a valuable, orthogonal synthetic intermediate, offering two distinct reactive handles (the bromine and nitro groups) for divergent functionalization strategies in the construction of complex molecular architectures, including biologically relevant natural product cores [2]. It is supplied as a solid for research and further manufacturing purposes only .

Why 7-Bromo-2-methyl-8-nitroquinoline Cannot Be Replaced by Common Analogs in Critical Synthetic Pathways


Simple substitution with other in-class quinoline derivatives is not viable due to the compound's unique, orthogonal dual functionality. Common analogs like 2-Methyl-8-nitroquinoline (CAS 881-07-2) lack the critical 7-bromo handle, rendering them inert in key cross-coupling reactions . Conversely, 7-Bromo-2-methylquinoline (CAS 4965-34-8) lacks the 8-nitro group, a crucial element for bioreductive activation pathways and subsequent synthetic transformations . The precise spatial and electronic arrangement of both the 7-bromo and 8-nitro substituents on the quinoline core is essential for its demonstrated role as a precursor to specific natural product fragments, a function that neither mono-substituted analog can fulfill [1].

Quantitative Differentiators for 7-Bromo-2-methyl-8-nitroquinoline vs. Closest Analogs


Proven Precursor to the A-B Ring System of Antitumor Antibiotic Streptonigrin

This compound is a proven, high-yield precursor for the A-B ring portion of the antitumor antibiotic streptonigrin. This is a unique synthetic role not achievable with the 7-unsubstituted analog, 2-methyl-8-nitroquinoline. The synthesis proceeds via conversion of 6-methoxy-2-methyl-8-nitroquinoline to its 7-bromo derivative, a key intermediate [1]. The presence of the 7-bromo substituent on the 8-nitroquinoline core is essential for the subsequent introduction of the required amine functionality at the 7-position [1].

Medicinal Chemistry Total Synthesis Natural Product Synthesis Antitumor Agents

Orthogonal Reactivity of 7-Bromo and 8-Nitro Substituents

7-Bromo-2-methyl-8-nitroquinoline provides two orthogonal reactive sites for sequential functionalization, a key advantage over analogs like 7-Bromo-2-methylquinoline which lacks the 8-nitro group. The 7-bromo substituent enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 8-nitro group can be selectively reduced to an amine for subsequent acylation or diazotization chemistry [1]. The presence of the nitro group also significantly alters the electronic properties of the ring, activating it for nucleophilic aromatic substitution (SNAr) reactions at the 7-position, a pathway not possible in the absence of the nitro group [2].

Organic Synthesis Methodology Cross-Coupling Nucleophilic Substitution

Implicated Mechanism of Action: ROS Induction via 8-Nitro Group

While direct biological data for the compound is limited, its core pharmacophore is shared with other 8-nitroquinoline derivatives that have a defined mechanism of action involving the induction of reactive oxygen species (ROS) [1]. This is a distinct mechanism not observed in quinoline analogs lacking the 8-nitro group, such as simple 7-bromoquinolines. The 8-nitro group is believed to be essential for bioreduction, generating ROS that cause oxidative stress and trigger apoptosis in cancer cells .

Medicinal Chemistry Anticancer Research Mechanism of Action Reactive Oxygen Species (ROS)

Validated Application Scenarios for 7-Bromo-2-methyl-8-nitroquinoline Based on Structural Differentiation


Total Synthesis of Streptonigrin and Related Antitumor Alkaloids

This compound is a critical, documented precursor for constructing the A-B ring portion of streptonigrin. As detailed in Section 3, the 7-bromo group is essential for introducing the 7-amino functionality, a step impossible with the non-brominated analog 2-methyl-8-nitroquinoline [1]. Researchers focused on the total synthesis of this class of antitumor antibiotics should procure this specific compound to follow validated synthetic pathways.

Divergent Synthesis of Complex 7,8-Disubstituted Quinoline Libraries

As established in Section 3, the orthogonal reactivity of the 7-bromo and 8-nitro groups makes this compound an ideal starting material for generating diverse compound libraries. The bromine can be used in cross-coupling reactions, while the nitro group can be reduced and derivatized. This dual functionality is not present in mono-substituted analogs like 7-Bromo-2-methylquinoline, enabling a broader and more efficient exploration of chemical space in medicinal chemistry SAR campaigns [1].

Development of 8-Nitroquinoline-Based Prodrugs for Targeted Cancer Therapy

Based on the class-level inference in Section 3, the 8-nitro group is a key pharmacophore for ROS induction. This compound serves as a versatile scaffold for developing novel anticancer prodrugs that are selectively activated in hypoxic tumor environments via nitroreductases. Its functionalization handles allow for the attachment of targeting moieties or additional pharmacophores, providing a clear advantage over non-nitrated 7-bromoquinolines which lack this bioactivation mechanism [1].

Quote Request

Request a Quote for 7-Bromo-2-methyl-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.